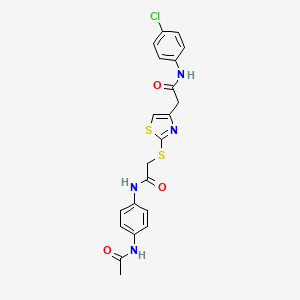
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O3S2 and its molecular weight is 474.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-acetamidophenyl)-2-((4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an acetamidophenyl moiety, and a chlorophenyl group, suggesting diverse interactions with biological targets.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound has a molecular weight of approximately 485.94 g/mol, indicating its complexity and potential for various interactions at the molecular level.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Preliminary studies suggest it could target specific enzymes involved in critical biological processes, although further investigations are necessary to elucidate the exact mechanisms and efficacy of inhibition .
Cytotoxicity Studies
A significant aspect of this compound's biological activity is its cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in reducing cell viability in human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). These studies suggest that modifications in the thiazole and acetamide structures enhance cytotoxic potency, potentially through mechanisms involving apoptosis or cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | HepG2 | TBD | TBD |
| Related Thiophene Derivative | MCF-7 | 3.9 to 0.5 | Sensitized cells to sorafenib |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Compounds with similar thiazole and acetamide functionalities have been reported to exhibit activity against various bacterial strains, indicating potential applications in treating infections .
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related thiazole derivatives on HepG2 and MCF-7 cells. The results indicated a significant reduction in cell viability when treated with these compounds, suggesting that the thiazole moiety plays a crucial role in enhancing anticancer activity .
- Enzyme Interaction Studies : Another investigation focused on the enzyme inhibition capabilities of compounds similar to this compound. The study utilized molecular docking simulations to predict binding affinities with target enzymes, providing insights into the potential therapeutic applications of these compounds .
Propiedades
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-13(27)23-15-6-8-17(9-7-15)25-20(29)12-31-21-26-18(11-30-21)10-19(28)24-16-4-2-14(22)3-5-16/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNGBJKTNLMEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














